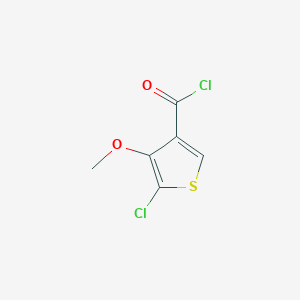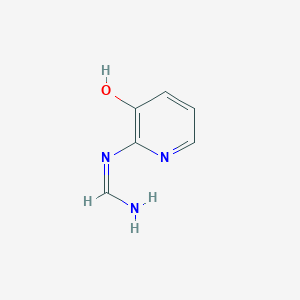
N'-(3-hydroxypyridin-2-yl)methanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxypyridin-2-yl)methanimidamide, also known as HPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a versatile molecule that exhibits a range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N'-(3-hydroxypyridin-2-yl)methanimidamide is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to modulate the activity of various receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
N'-(3-hydroxypyridin-2-yl)methanimidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of inflammatory disorders. N'-(3-hydroxypyridin-2-yl)methanimidamide has also been shown to reduce oxidative stress, which is involved in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-hydroxypyridin-2-yl)methanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a range of biological activities, making it a versatile molecule for drug development. However, there are also limitations to using N'-(3-hydroxypyridin-2-yl)methanimidamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its cellular targets and pathways. Additionally, the toxicity and pharmacokinetics of N'-(3-hydroxypyridin-2-yl)methanimidamide need to be further studied to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research of N'-(3-hydroxypyridin-2-yl)methanimidamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its pharmacokinetics and toxicity for in vivo studies. N'-(3-hydroxypyridin-2-yl)methanimidamide also has potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory disorders. Further research is needed to determine its efficacy in these diseases and to develop N'-(3-hydroxypyridin-2-yl)methanimidamide-based therapeutics.
Synthesemethoden
The synthesis of N'-(3-hydroxypyridin-2-yl)methanimidamide involves the reaction of 2-aminopyridine with formaldehyde and formic acid. This reaction yields N'-(3-hydroxypyridin-2-yl)methanimidamide as a yellow solid, which can be purified using various techniques such as column chromatography and recrystallization. The purity and yield of N'-(3-hydroxypyridin-2-yl)methanimidamide can be further improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N'-(3-hydroxypyridin-2-yl)methanimidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N'-(3-hydroxypyridin-2-yl)methanimidamide has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Eigenschaften
CAS-Nummer |
193413-17-1 |
|---|---|
Produktname |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
Molekularformel |
C6H7N3O |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
N'-(3-hydroxypyridin-2-yl)methanimidamide |
InChI |
InChI=1S/C6H7N3O/c7-4-9-6-5(10)2-1-3-8-6/h1-4,10H,(H2,7,8,9) |
InChI-Schlüssel |
WSENWMJRKNTCRK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)/N=C\N)O |
SMILES |
C1=CC(=C(N=C1)N=CN)O |
Kanonische SMILES |
C1=CC(=C(N=C1)N=CN)O |
Synonyme |
Methanimidamide, N-(3-hydroxy-2-pyridinyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




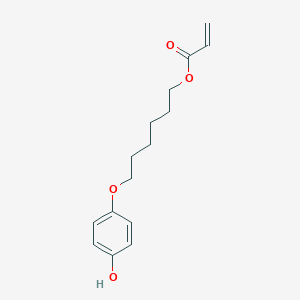
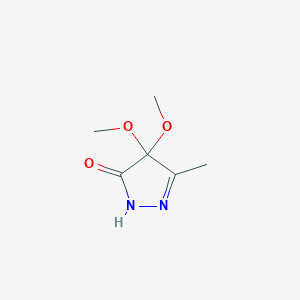


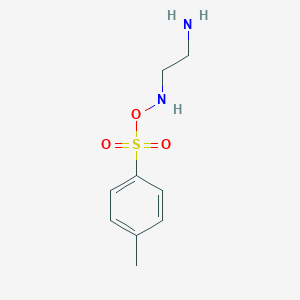


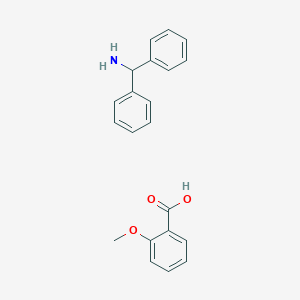
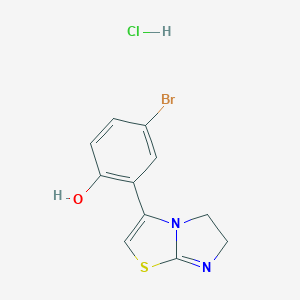
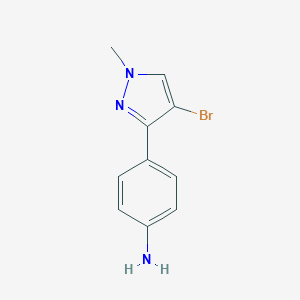
![4-Pyrimidinecarboxamide,n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B66817.png)

